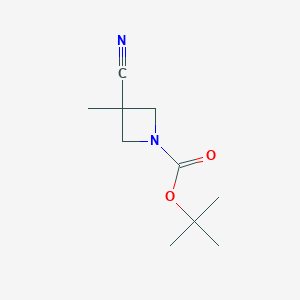

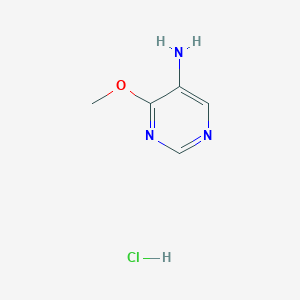

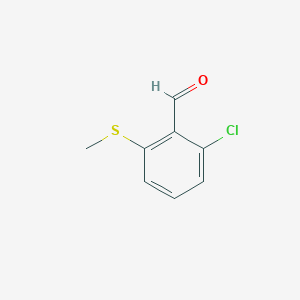

![molecular formula C8H13N7 B1441318 bis[2-(1H-1,2,4-triazol-1-yl)ethyl]amine CAS No. 1258651-27-2](/img/structure/B1441318.png)

bis[2-(1H-1,2,4-triazol-1-yl)ethyl]amine

Übersicht

Beschreibung

Bis[2-(1H-1,2,4-triazol-1-yl)ethyl]amine is a compound that is part of the 1,2,4-triazole family . These compounds are known for their broad biological activities and are often used in the development of pharmaceuticals .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including bis[2-(1H-1,2,4-triazol-1-yl)ethyl]amine, has been reported in several studies . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis

The molecular structure of bis[2-(1H-1,2,4-triazol-1-yl)ethyl]amine and related compounds has been studied using single-crystal X-ray diffraction . These studies have revealed the conformational isomerism of these compounds and their potential for forming hydrogen bonds with different targets .Chemical Reactions Analysis

Bis[2-(1H-1,2,4-triazol-1-yl)ethyl]amine and similar compounds have been found to exhibit potent inhibitory activities against various cancer cell lines . These compounds have been shown to interact with enzymes and receptors, leading to broad-spectrum biological activities .Wissenschaftliche Forschungsanwendungen

Anticancer Activity

The 1,2,4-triazole derivatives, including those related to bis[2-(1H-1,2,4-triazol-1-yl)ethyl]amine, have been studied for their potential as anticancer agents. These compounds have shown promising cytotoxic activities against various human cancer cell lines, such as MCF-7, Hela, and A549. The ability of these derivatives to form hydrogen bonds with different targets can lead to improved pharmacokinetics and pharmacological properties .

Antimicrobial Properties

Compounds containing the 1,2,4-triazole ring have demonstrated broad biological activities, including antimicrobial properties. They have been found effective against a range of bacterial strains, contributing to the development of new antibiotics that can combat resistant bacteria .

Antituberculosis Applications

The unique structure of 1,2,4-triazole derivatives allows them to form non-covalent bonds with enzymes and receptors, which is crucial in the treatment of tuberculosis. These compounds have been applied in the synthesis of drugs that show activity against the bacteria causing tuberculosis .

Antiviral Uses

1,2,4-Triazole derivatives have been used in the synthesis of antiviral drugs. Their ability to interact with viral enzymes and receptors makes them valuable in the treatment of viral infections, including HIV and hepatitis .

Agrochemical Applications

The triazole ring is a common feature in many agrochemicals due to its ability to interact with biological systems. Derivatives of bis[2-(1H-1,2,4-triazol-1-yl)ethyl]amine may be used in the development of new pesticides and herbicides that are more effective and environmentally friendly .

Material Chemistry

In material chemistry, the triazole derivatives are utilized for their binding properties. They can be used in the creation of advanced materials, such as liquid crystals and nanotubes, which have applications in electronics and other high-tech industries .

Zukünftige Richtungen

The future directions for research on bis[2-(1H-1,2,4-triazol-1-yl)ethyl]amine and related compounds could involve further exploration of their anticancer properties . Additionally, these compounds could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .

Wirkmechanismus

Target of Action

Bis[2-(1H-1,2,4-triazol-1-yl)ethyl]amine is a compound that exhibits a wide range of bioactivities Derivatives of 1,2,4-triazole, a component of bis[2-(1h-1,2,4-triazol-1-yl)ethyl]amine, have been found to inhibit the activity of protein tyrosine phosphatase .

Mode of Action

It is known that nitrogen atoms of 1,2,4-triazole ring bind to the iron in the heme moiety of cyp-450 and phenyl moieties have a key interaction in the active site of the enzyme . This suggests that bis[2-(1H-1,2,4-triazol-1-yl)ethyl]amine may interact with its targets in a similar manner.

Biochemical Pathways

It is known that derivatives of 1,2,4-triazole can inhibit the activity of protein tyrosine phosphatase , which plays a crucial role in many cellular processes, including cell growth, differentiation, mitotic cycle, and oncogenic transformation.

Pharmacokinetics

It is known that the presence of a carbonyl group in the designed structures of similar compounds can improve their ability to form hydrogen bonds, which may enhance their pharmacokinetic properties .

Result of Action

It is known that some derivatives of 1,2,4-triazole exhibit potent inhibitory activities against cancer cell lines . They inhibit the proliferation of cancer cells by inducing apoptosis .

Eigenschaften

IUPAC Name |

2-(1,2,4-triazol-1-yl)-N-[2-(1,2,4-triazol-1-yl)ethyl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N7/c1(3-14-7-10-5-12-14)9-2-4-15-8-11-6-13-15/h5-9H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHXUXLWPMWKQEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN(C=N1)CCNCCN2C=NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

bis[2-(1H-1,2,4-triazol-1-yl)ethyl]amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

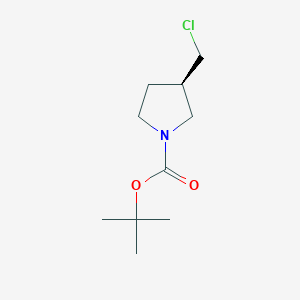

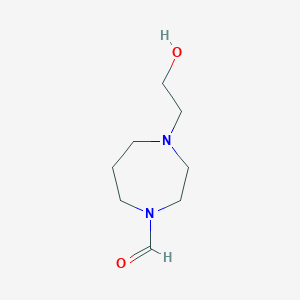

![2-[3-(Trifluoromethyl)-1H-1,2,4-triazol-1-yl]ethanol](/img/structure/B1441236.png)

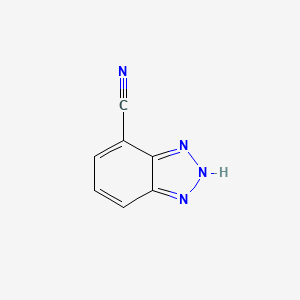

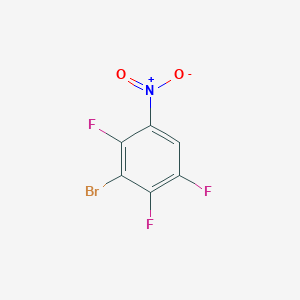

![{2-[5-(Tert-butoxycarbonylaminomethyl)-[1,3,4]oxadiazol-2-YL]-ethyl}-carbamic acid tert-butyl ester](/img/structure/B1441243.png)

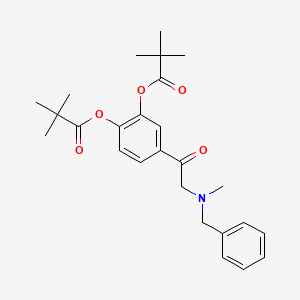

![2-Tert-butyloxycarbonylaminomethyl-5-(4-tert-butylphenyl)-[1,3,4]oxadiazole](/img/structure/B1441245.png)

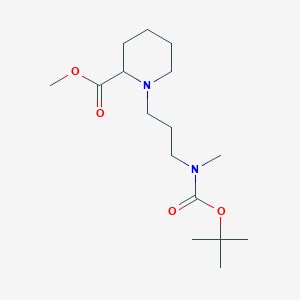

![Methyl {[2-oxo-2-(pent-4-en-1-yloxy)ethyl]carbamoyl}formate](/img/structure/B1441258.png)